2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole
Description
Significance of Heterocyclic Compounds in Modern Organic and Materials Chemistry
Heterocyclic compounds are a cornerstone of modern organic chemistry and are integral to the processes of life. derpharmachemica.com Their structures are found in essential biomolecules such as nucleic acids, vitamins, and alkaloids. britannica.com In medicinal chemistry, heterocyclic scaffolds are present in a vast majority of pharmaceutical agents, highlighting their importance in drug discovery and development. ijraset.comijsrtjournal.com For instance, many antibacterial, antifungal, antiviral, and anticancer drugs are based on heterocyclic rings. ijraset.comderpharmachemica.com The prevalence of these structures in biologically active molecules stems from their ability to engage in a variety of interactions with biological targets, such as enzymes and receptors. nih.gov
Beyond their biological significance, heterocyclic compounds are also crucial in materials chemistry. They are utilized in the development of a wide range of materials, including dyes, polymers, and corrosion inhibitors. ijpsr.comopenmedicinalchemistryjournal.com The incorporation of heteroatoms into cyclic structures can impart unique electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). encyclopedia.pub The tunable nature of heterocyclic systems allows for the fine-tuning of material properties to meet specific application demands.
Overview of Dihydro-1,2-thiazole Core Chemistry and its Positional Isomers
Dihydro-1,2-thiazoles, also known as isothiazolines, are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom adjacent to each other. The dihydro- prefix indicates the presence of one double bond in the ring, leading to several possible positional isomers depending on the location of the double bond and the substituents. The fully unsaturated parent compound is isothiazole (B42339) (a 1,2-thiazole). researchgate.net
The chemistry of dihydro-1,2-thiazoles is a subset of the broader field of isothiazole chemistry. The synthesis of the isothiazole ring can be achieved through various methods, often involving the cyclization of molecules containing the requisite sulfur and nitrogen functionalities. researchgate.net
Positional isomers are compounds that have the same molecular formula but differ in the arrangement of atoms. For dihydrothiazoles, the position of the nitrogen and sulfur atoms in the ring is a key differentiator. The 1,2-thiazole system has the nitrogen and sulfur atoms at positions 1 and 2, respectively. In contrast, the more commonly studied 1,3-thiazole system has the nitrogen and sulfur atoms at positions 1 and 3. researchgate.net Within the dihydro-1,2-thiazole class, further isomerism is possible based on the location of the double bond and the attachment points of substituents.
The following table provides a brief overview of the key dihydrothiazole isomers:
| Isomer Name | Ring Structure | Description |
| 2,3-Dihydro-1,2-thiazole | A five-membered ring with a double bond between C4 and C5. | A positional isomer of dihydro-1,2-thiazole. |
| 4,5-Dihydro-1,2-thiazole | A five-membered ring with a double bond between N1 and C5. | Another positional isomer of dihydro-1,2-thiazole. |
| 2,5-Dihydro-1,2-thiazole | A five-membered ring with a double bond between C3 and C4. | The parent ring system for the compound of interest. |
| 4,5-Dihydro-1,3-thiazole | A five-membered ring with a double bond between N3 and C4. | Commonly known as 2-thiazoline. researchgate.net |
| 2,3-Dihydro-1,3-thiazole | A five-membered ring with a double bond between C4 and C5. | Commonly known as 4-thiazoline. researchgate.net |
This table is generated based on general heterocyclic nomenclature and known isomers.
Research Rationale and Focus on 2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole within its Compound Class
The rationale for investigating specific substituted heterocyclic compounds often stems from the desire to explore novel chemical space and discover new properties or biological activities. The substitution pattern on a heterocyclic core can significantly influence its physical, chemical, and biological characteristics. The introduction of methyl groups, as in this compound, can affect factors such as solubility, steric hindrance, and electronic distribution within the molecule.
However, a comprehensive search of the scientific literature reveals a significant lack of specific research data for the compound This compound . While the broader class of isothiazoles and their derivatives have been studied, this particular trimethyl-substituted dihydro-1,2-thiazole isomer does not appear to be a subject of extensive investigation.
In contrast, the isomeric 2,4,5-trimethyl-1,3-thiazole and its dihydro derivatives have been more widely studied. This highlights a common trend in heterocyclic chemistry where certain isomeric scaffolds receive more attention due to established synthetic routes or known biological relevance.
Given the absence of specific data for this compound, this article will proceed by discussing the general properties and research findings related to the broader class of dihydro-1,2-thiazoles and their isomers, thereby providing a context for the potential characteristics of the title compound and highlighting a gap in the current body of scientific knowledge.
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethyl-5H-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-4-7(3)8-6(5)2/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPMHCJWNUXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CN(S1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70773991 | |
| Record name | 2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70773991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189302-32-7 | |
| Record name | 2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70773991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including complex heterocyclic systems. ncl.res.in By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a fundamental assessment of a molecule's structure.
For 2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The three methyl groups (at positions C2, C4, and C5) would likely appear as singlet or doublet signals in the aliphatic region of the spectrum. The protons on the dihydrothiazole ring itself would provide crucial information about their connectivity and the ring's substitution pattern. For comparison, the related aromatic compound 2,4,5-trimethyl-1,3-thiazole shows ¹H NMR signals for its methyl groups at approximately 2.27, 2.28, and 2.59 ppm in a CDCl₃ solvent. nih.gov
The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The chemical shifts of the carbons in the heterocyclic ring and the attached methyl groups would confirm the core structure. The chemical shift of the carbon atom double-bonded to nitrogen (C=N), for instance, would be a key identifier for the thiazoline (B8809763) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | Aliphatic region (e.g., 1.5-2.5) | Singlet | Aliphatic region (e.g., 20-30) |
| C4-CH₃ | Aliphatic region (e.g., 1.5-2.5) | Singlet/Doublet | Aliphatic region (e.g., 15-25) |
| C5-CH₃ | Aliphatic region (e.g., 1.2-2.2) | Doublet | Aliphatic region (e.g., 15-25) |
| C4-H | Heterocyclic region (e.g., 3.0-5.0) | Quartet/Multiplet | Heterocyclic region (e.g., 50-70) |
| C5-H | Heterocyclic region (e.g., 3.0-5.0) | Quartet/Multiplet | Heterocyclic region (e.g., 60-80) |
| C2 | Iminyl carbon region (e.g., 160-175) | - | Iminyl carbon region (e.g., 160-175) |
Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for related thiazole (B1198619) structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are critical for unambiguously assembling the molecular puzzle, especially for differentiating between isomers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the proton at C5 and the protons of the methyl group at C5, confirming their direct connection. It would similarly link the proton at C4 to its adjacent methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively assign which proton signal corresponds to which carbon signal (e.g., linking the C5-H proton signal to the C5 carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to trace longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the protons of the C2-methyl group to the C2 carbon of the imine group, confirming its position. Likewise, observing a correlation from the C5-H proton to the C4 carbon would establish the connectivity within the dihydrothiazole ring. These techniques are routinely used to elucidate the complex structures of substituted thiazoles and related heterocycles. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₆H₁₁NS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, confirming the elemental composition. mdpi.com
The calculated monoisotopic mass of C₆H₁₁NS is 129.06122 Da. nih.gov Electron ionization (EI) or electrospray ionization (ESI) would generate a molecular ion peak at m/z 129. The subsequent fragmentation would provide structural clues. The fragmentation of related dihydrothiophenes and thiazolines often involves the rupture of the heterocyclic ring and the loss of substituents. arkat-usa.org Plausible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) leading to a fragment ion at m/z 114, or cleavage of the ring to produce smaller, stable ions. Analysis of these pathways is crucial for distinguishing between isomers, as different substitution patterns lead to distinct fragment ions. mdpi.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₆H₁₁NS]⁺ | 129.061 | Molecular Ion |
| [M-CH₃]⁺ | [C₅H₈NS]⁺ | 114.038 | Loss of a methyl radical |
| [M-SH]⁺ | [C₆H₁₀N]⁺ | 96.081 | Loss of a sulfhydryl radical |
Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on the ionization method and energy.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Approaches
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information on the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong absorption band, typically in the range of 1600-1650 cm⁻¹, would correspond to the C=N (imine) stretching vibration, a key feature of the dihydrothiazole ring. acgpubs.org Aliphatic C-H stretching vibrations from the methyl groups and the ring would appear in the 2850-3000 cm⁻¹ region. Other fingerprint vibrations, such as C-N and C-S stretching, would occur at lower wavenumbers, providing further evidence for the heterocyclic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the C=N-S system. This would likely result in an absorption maximum (λₘₐₓ) in the ultraviolet region, corresponding to n → π* and π → π* electronic transitions. The exact position and intensity of these absorptions provide information about the electronic structure and conjugation within the molecule.
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR and MS can build a strong case for a particular structure, X-ray crystallography provides the most definitive proof of molecular structure and stereochemistry in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred). ncl.res.in
For this compound, a successful X-ray crystallographic analysis would unambiguously confirm:
The connectivity of the atoms, proving the 1,2-thiazole ring system.
The exact regio- and stereochemistry, showing the relative positions of the three methyl groups.
Precise bond lengths and bond angles, such as the C=N, C-S, and N-S bond lengths, confirming the nature of the bonding within the ring. mdpi.com
The conformation of the five-membered ring (e.g., envelope or twist conformation).
This level of detail is crucial for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods and is considered the gold standard for structural characterization of novel compounds. nih.gov
Computational and Theoretical Investigations of 2,4,5 Trimethyl 2,5 Dihydro 1,2 Thiazole
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of heterocyclic compounds. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. researchgate.netmdpi.com For a molecule like 2,4,5-trimethyl-2,5-dihydro-1,2-thiazole, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can provide detailed insights into its structure and reactivity. researchgate.netnih.gov
The electronic structure of a molecule is defined by the arrangement of its electrons, which can be described by molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the difference between them, the HOMO-LUMO energy gap, are crucial descriptors of chemical reactivity and stability. researchgate.net
A low HOMO-LUMO gap generally signifies a molecule that is more easily polarized and more reactive, as it requires less energy to excite an electron from the ground state. mdpi.com In thiazole (B1198619) derivatives, the HOMO is often distributed over the sulfur atom and the π-system of the ring, indicating these are regions susceptible to electrophilic attack. The LUMO is typically located over the C=N bond and other parts of the π-system, highlighting potential sites for nucleophilic attack. The introduction of methyl groups, which are electron-donating, is expected to raise the energy of the HOMO in this compound, potentially reducing the HOMO-LUMO gap and increasing its reactivity compared to the unsubstituted dihydrothiazole ring. researchgate.net Theoretical studies on substituted thiazoles have shown that the HOMO-LUMO gap is sensitive to the nature and position of substituents. mdpi.com
| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| 2,4,5-trimethyl-oxazole | -8.497 | 4.956 | 13.454 | PM3 |
| Benzothiazole-derivative 1 | -6.15 | -1.67 | 4.48 | B3LYP/6-311G(d,p) |
| Benzothiazole-derivative 4 (CF3 substituted) | -6.85 | -2.58 | 4.27 | B3LYP/6-311G(d,p) |
| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | -5.90 | -2.07 | 3.83 | B3LYP/6-31G(d,p) |
This table presents representative FMO data for related heterocyclic compounds, calculated using various DFT methods, to illustrate the typical energy ranges and the influence of substituents. Data for this compound would require specific calculation.
The dihydrothiazole ring in this compound is not planar, meaning the molecule can exist in different spatial arrangements or conformations. Conformational analysis is a computational procedure used to identify the most stable three-dimensional structures of a molecule and the energetic barriers between them. mdpi.comnih.gov By systematically rotating the single bonds (dihedral angles) and calculating the potential energy at each step, a potential energy surface (PES) scan can be performed. researchgate.net
For the 2,5-dihydro-1,2-thiazole ring, different puckered conformations, such as envelope or twist forms, are possible. The methyl substituents at positions 2, 4, and 5 will have preferred orientations (axial or equatorial) to minimize steric hindrance. DFT calculations can determine the optimized geometry and relative energies of these conformers, identifying the global minimum energy structure which is the most populated conformation at equilibrium. nih.govnih.gov Studies on similar heterocyclic systems demonstrate that multiple stable conformers can exist, often separated by small energy barriers. nih.gov
Beyond FMO analysis, DFT provides a framework for calculating various reactivity descriptors that predict how a molecule will react. Fukui functions are particularly powerful for identifying the most reactive sites within a molecule. researchgate.netnih.govkomorowski.edu.pl They measure the change in electron density at a specific point when an electron is added to or removed from the system.
There are three main types of Fukui functions:
fk+ : Describes reactivity towards a nucleophilic attack (electron addition) and corresponds to the LUMO distribution.
fk- : Describes reactivity towards an electrophilic attack (electron removal) and corresponds to the HOMO distribution.
fk0 : Describes reactivity towards a radical attack.
For thiazole and its derivatives, Fukui functions have been used to predict sites of reactivity. researchgate.netacs.orgresearchgate.net Calculations on model thiazole systems show that the nitrogen atom is often a primary site for electrophilic attack, while specific carbon atoms in the ring are susceptible to nucleophilic attack, depending on the substitution pattern. researchgate.netnih.gov For this compound, one would expect the nitrogen atom and the sulfur atom to be key sites of interaction, with their reactivity modulated by the electron-donating methyl groups.
| Atomic Site (in Thiazole) | Condensed Fukui Function (fk-) for Electrophilic Attack | Condensed Fukui Function (fk+) for Nucleophilic Attack | Interpretation |
|---|---|---|---|
| N3 | High | Low | Preferential site for electrophilic attack |
| C2 | Moderate | High | Potential site for nucleophilic attack |
| C4 | Low | Moderate | Less reactive site |
| C5 | Moderate | Moderate | Site for electrophilic attack in oxazole |
This table provides an illustrative example of condensed Fukui functions for a model thiazole ring, indicating relative reactivity at different atomic positions. Specific values for this compound would require dedicated calculations. researchgate.netnih.gov
Molecular Modeling and Docking Studies for Investigating Molecular Interactions (non-biological context)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with another (a receptor). researchgate.netopenmedicinalchemistryjournal.com While extensively used in drug design to model interactions with proteins, docking methodologies are equally applicable to non-biological systems in materials science and surface chemistry. nih.govresearchgate.net
In a non-biological context, molecular docking can be used to study how this compound might interact with various materials. For instance, its adsorption on a metal surface, its interaction with the surface of a nanomaterial like graphene or a metal-organic framework (MOF), or its compatibility within a polymer matrix could be investigated. researchgate.net The "receptor" in these studies would be the surface or material, and the thiazole derivative would be the "ligand."
The docking process involves:
Defining the 3D structures of both the dihydrothiazole ligand and the non-biological receptor surface.
Sampling a large number of possible orientations and conformations of the ligand within the binding site or on the surface of the material.
Using a scoring function to estimate the binding energy for each pose, which helps to rank and identify the most stable interactions.
These studies can predict whether the molecule will lie flat on a surface or adopt a specific orientation, and which atoms (e.g., the sulfur or nitrogen lone pairs) are key to the binding. researchgate.net Such information is valuable for designing new materials, sensors, or organic electronic devices.
Analysis of Non-Covalent Interactions and Intermolecular Forces within Dihydrothiazole Systems
Non-covalent interactions (NCIs) are the dominant forces that govern the three-dimensional structure of molecular crystals and the binding between molecules. researchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, can be visualized and quantified using advanced computational techniques. nih.govchemtools.org
Two prominent methods for this analysis are the Non-Covalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (QTAIM).
NCI Plots : The NCI method is based on the electron density (ρ) and its reduced density gradient (s). nih.govchemtools.org It allows for the visualization of NCIs in real space. Isosurfaces are generated to represent different types of interactions, which are typically color-coded:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes within a molecule. chemtools.org For dihydrothiazole systems, NCI plots can reveal subtle interactions involving the sulfur atom's lone pairs and interactions with the methyl groups. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. amercrystalassn.orgwiley-vch.de By locating critical points in the electron density, QTAIM can identify and classify intermolecular interactions. The presence of a bond critical point (BCP) between two atoms from different molecules is a clear indicator of an interaction, and the properties at this point (like the electron density and its Laplacian) provide quantitative information about the strength and nature of that interaction. chemrxiv.orgrsc.org This method is invaluable for understanding the crystal packing and supramolecular assemblies of dihydrothiazole derivatives. researchgate.net
| Type of Non-Covalent Interaction (NCI) | Description | Key Computational Probe |
|---|---|---|
| Hydrogen Bonds | Strong electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., N, O). | NCI Plot (Blue Isosurface), QTAIM (Bond Critical Point) |
| Van der Waals Forces | Weak, delocalized attractions arising from temporary fluctuations in electron density (dispersion). | NCI Plot (Green Isosurface) |
| Steric Repulsion | Repulsive forces that occur when non-bonded atoms are forced too close to each other. | NCI Plot (Red Isosurface) |
| π-π Stacking | Attractive interaction between aromatic rings. | NCI Plot (Broad Green Isosurface), Geometric Analysis |
| Sulfur Interactions (σ-hole) | Directional interaction involving the electropositive region on a sulfur atom. researchgate.net | Molecular Electrostatic Potential (MESP), QTAIM |
This table summarizes common non-covalent interactions and the computational methods used to analyze them, which are applicable to dihydrothiazole systems.
Chemical Reactivity and Transformation Pathways of Dihydro 1,2 Thiazoles
Oxidation Reactions at Sulfur and Nitrogen Centers
The sulfur atom in the dihydro-1,2-thiazole ring is susceptible to oxidation, a common characteristic for sulfide-level sulfur in heterocyclic compounds. This reactivity allows for the synthesis of higher oxidation state derivatives, which in turn can serve as intermediates for further transformations.
The oxidation of 2,5-dihydro-1,2-thiazoles can be controlled to yield either the corresponding S-oxides (sulfoxides) or S,S-dioxides (sulfones). The oxidation of the related 4,5-dihydro-1,3-thiazolines (2-thiazolines) has been shown to produce thiazoline (B8809763) 1,1-dioxides (sulfones) under specific conditions. For instance, using potassium permanganate (B83412) in the presence of benzoic acid can selectively yield the sulfone. researchgate.netrsc.org Similarly, the oxidation of other sulfur-containing heterocycles like 1,2,5-thiadiazoles to their corresponding dioxides is a well-established process. mdpi.comresearchgate.netnih.gov
Applying these principles to 2,4,5-trimethyl-2,5-dihydro-1,2-thiazole, oxidation with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, would be expected to produce the corresponding this compound 1-oxide. The use of stronger oxidizing conditions or an excess of the oxidant, such as hydrogen peroxide or potassium permanganate, would lead to the formation of the this compound 1,1-dioxide. researchgate.netrsc.org These oxidized derivatives, particularly the sulfones, are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfonyl group, which activates the ring for further reactions. researchgate.netrsc.org
Table 1: Expected Products of Oxidation of this compound
| Starting Material | Oxidizing Agent (Typical) | Expected Product |
|---|---|---|
| This compound | 1 eq. m-CPBA | This compound 1-oxide |
Reduction Chemistry of the Dihydrothiazole Ring System
Reduction of the 2,5-dihydro-1,2-thiazole ring primarily targets the carbon-nitrogen double bond, leading to the fully saturated thiazolidine (B150603) ring system.
The C=N bond in the 2,5-dihydro-1,2-thiazole ring is susceptible to catalytic hydrogenation. This reaction is analogous to the reduction of imines to amines. The reduction of related heterocyclic systems containing C=N bonds, such as 1,2,3-benzothiadiazine-1,1-dioxides, to their dihydro-derivatives has been successfully achieved using catalytic hydrogenation. researchgate.net Similarly, the reduction of 1,2,5-thiadiazole (B1195012) dioxides to the corresponding saturated 1,2,5-thiadiazolidines can be accomplished smoothly using hydrogen gas with Adams' catalyst (PtO₂). researchgate.net
Therefore, the catalytic hydrogenation of this compound over a suitable catalyst like platinum oxide or palladium on carbon is expected to reduce the endocyclic imine bond, yielding 2,4,5-trimethyl-1,2-thiazolidine. This transformation converts the planar, strained ring of the dihydrothiazole into a more flexible, saturated five-membered ring, and creates a new stereocenter at the C2 position.
Electrophilic and Nucleophilic Substitution Reactions on the Dihydrothiazole Core
Direct electrophilic or nucleophilic substitution on the carbon atoms of the 2,5-dihydro-1,2-thiazole ring is not a typical reaction pathway due to the non-aromatic nature of the ring. The reactivity is instead dominated by addition reactions to the C=N double bond.
The imine functionality within the ring acts as the primary site for such reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile and a base, reacting with electrophiles. Conversely, the C2 carbon of the imine is electrophilic and is susceptible to attack by nucleophiles. This reactivity is particularly enhanced in the sulfone derivatives (1,1-dioxides), where the electron-withdrawing sulfonyl group increases the electrophilicity of the C=N bond. For example, related 1,2,5-thiadiazole 1,1-dioxides readily undergo addition of various nucleophiles, including alcohols and aromatic compounds, across the C=N bonds. mdpi.comresearchgate.net While these are addition rather than substitution reactions, they represent the primary mode of "substitution" at the dihydrothiazole core.
Ring-Opening and Rearrangement Processes within Dihydrothiazole Scaffolds
The S-N bond in the isothiazole (B42339) ring is a point of potential instability, making the ring susceptible to cleavage under various conditions. Ring-opening is a characteristic reaction of isothiazolinones, often initiated by nucleophilic attack. nih.govnih.gov This process is fundamental to the biological activity of many isothiazolone-based biocides, where reaction with biological nucleophiles like cysteine leads to an initial disulfide adduct followed by the formation of a ring-opened mercaptoacrylamide. nih.govwikipedia.org
For this compound, similar ring-opening pathways can be envisioned, particularly upon activation of the ring. The corresponding 1,1-dioxide is highly susceptible to nucleophilic ring-opening. researchgate.netrsc.org For instance, the flash vacuum pyrolysis of related thiazoline 1,1-dioxides results in fragmentation, extruding sulfur dioxide to yield alkenes and nitriles. researchgate.netrsc.org This indicates that the this compound 1,1-dioxide would likely undergo ring-opening when treated with strong nucleophiles or upon thermal stress.
Comparative Reactivity Studies with Aromatic Thiazoles and Saturated Thiazolidines
The chemical behavior of this compound is best understood by comparing it with its aromatic and saturated analogues.
Table 2: Comparative Reactivity of Thiazole (B1198619) Derivatives
| Feature | Aromatic Isothiazole | 2,5-Dihydro-1,2-thiazole | Saturated Isothiazolidine (B1259544) |
|---|---|---|---|
| Aromaticity | Yes | No | No |
| Key Functional Group | Aromatic ring | Imine (C=N), S-N bond | Secondary amine, S-N bond |
| Typical Reactions | Electrophilic Aromatic Substitution | Addition to C=N, Oxidation at S, Ring-opening | Reactions at N (alkylation, acylation), Oxidation at S |
| Stability | High | Moderate | High |
Versus Aromatic Isothiazoles: Aromatic isothiazoles possess significant resonance stabilization. wikipedia.org Their dominant reactions are electrophilic aromatic substitutions, similar to other aromatic heterocycles. wikipedia.orgnih.gov In contrast, 2,5-dihydro-1,2-thiazole lacks aromaticity and its reactivity is dictated by the localized C=N double bond (imine functionality). It is more prone to addition and reduction reactions rather than substitution. The aromatic isothiazole ring is generally more stable and less susceptible to ring-opening than its dihydro counterpart. nih.govwikipedia.org
Versus Saturated Thiazolidines: Saturated isothiazolidines lack the C=N double bond and are conformationally flexible. Their reactivity is characteristic of a saturated heterocycle containing a secondary amine and a thioether-like sulfur. Reactions typically involve N-alkylation or N-acylation and oxidation of the sulfur atom to sulfoxides and sulfones. The isothiazolidine ring is generally more stable towards ring-opening than the 2,5-dihydro-1,2-thiazole, which has the reactive imine unit and greater ring strain. nih.govresearchgate.net
In essence, this compound occupies a middle ground in terms of reactivity, combining the features of an imine with the structural constraints and electronic influence of a sulfur-nitrogen heterocyclic system.
Advanced Applications and Functional Materials Derived from Dihydro 1,2 Thiazole Scaffolds Excluding Biological/clinical
Role in Organic Synthesis as Building Blocks, Synthons, and Ligands for Catalysis
Dihydro-1,3-thiazole (thiazoline) and thiazole (B1198619) derivatives are recognized as valuable building blocks in organic synthesis. rsc.org Their utility stems from their presence in numerous natural products and their function as versatile synthetic intermediates. rsc.orgbeilstein-journals.org These heterocyclic systems serve as synthons for a variety of transformations, enabling the construction of more complex molecular architectures. For instance, 2-thiazolines can be starting materials for the synthesis of aldehydes, ketones, thiazoles, and β-amino thiols. researchgate.net
The versatility of these scaffolds is further highlighted by their application as ligands in asymmetric catalysis. rsc.orgresearchgate.net The nitrogen and sulfur atoms within the ring can coordinate with metal centers, influencing the stereochemical outcome of catalytic reactions. The synthesis of thiazole and dihydrothiazole derivatives often involves multicomponent reactions, which are efficient and align with the principles of green chemistry. chim.it N-propargylamines, for example, are versatile precursors for constructing thiazole cores through cyclization reactions, offering high atom and step economy. beilstein-journals.org The development of novel synthetic protocols continues to expand the accessibility and application of these important heterocyclic building blocks. rsc.orgsemanticscholar.org
Photophysical Properties and Applications in Luminescent and Optical Materials
Thiazole and its derivatives are intrinsically fluorescent and form the core of many luminescent materials. chim.itmdpi.com The rigid, planar, and conjugated structure of scaffolds like thiazolo[5,4-d]thiazole (TTz) makes them excellent candidates for fluorescent molecules. mdpi.comscientificarchives.com These properties have led to their investigation in applications such as organic light-emitting diodes (OLEDs) and semiconductors. mdpi.comresearchgate.net
Researchers have developed numerous fluorescent dyes based on the thiazole core, with applications ranging from photoswitches to ion recognition. chim.it By modifying the substituents on the thiazole ring, the photophysical properties can be finely tuned. chim.it For instance, the introduction of different functional groups can alter the emission color and quantum yield. chim.it This tunability is crucial for designing materials for specific optical applications.
The absorption and emission properties of dihydro-1,2-thiazole derivatives are highly dependent on their molecular structure and environment. For example, thiazolo[5,4-d]thiazole derivatives have been shown to exhibit fluorescence spanning the entire visible spectrum, from blue to orange-red. nih.govrsc.org In solution, the length of alkyl chains attached to the thiazole core may have a negligible effect on the intrinsic electronic properties, with derivatives showing similar quantum yields. nih.gov However, in the solid state, these same alkyl chains can strongly modulate the photophysical properties. nih.gov
Upon deprotonation, some 4-hydroxy-1,3-thiazole derivatives exhibit a large bathochromic (red) shift in both their absorption and emission spectra. researchgate.net The absorption spectra of these compounds are often characterized by a π-π* HOMO-LUMO transition with charge-transfer character. researchgate.net The absorption and emission spectra of compounds like 2,5-diphenyl-thiazolo[5,4-d]thiazole are often mirror images of each other, suggesting minimal geometric distortion upon excitation. researchgate.net
Table 1: Selected Photophysical Data for Thiazole Derivatives
| Compound Class | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Thiazolo[5,4-d]thiazole Derivatives | Solution | - | - | 25-28% nih.gov |
| 2-Aryl-4-hydroxy-5-(2'-aminophenyl)-1,3-thiazoles | Solution | - | - | 0.11–0.41 researchgate.net |
| 2,5-diphenyl-thiazolo[5,4-d]thiazole Derivatives | Solution | ~330 | ~415 | - |
Note: Specific absorption and emission maxima can vary significantly based on substitution and solvent.
A key area of research is establishing clear relationships between the molecular structure of dihydro-1,2-thiazole derivatives and their resulting photophysical properties. In the solid state, the crystal packing of these molecules, which can be influenced by appended alkyl chains, plays a crucial role in determining their fluorescence characteristics. nih.govrsc.org Synergistic non-covalent interactions govern the molecular arrangements, which in turn dictate the photophysical properties. nih.govrsc.org
For instance, studies on thiazolo[5,4-d]thiazole-based materials have demonstrated that different crystal packing modes, such as herringbone or slipped stacks, lead to different emission colors. rsc.orgnih.gov This understanding allows for the rational design of materials with specific solid-state emission properties. nih.gov The planarity and rigidity of fused-ring systems like thiazolo[5,4-d]thiazole enhance electron conjugation, which is beneficial for their photophysical performance. researchgate.net The introduction of electron-withdrawing or -donating groups at various positions on the thiazole ring can also significantly alter the electronic structure and, consequently, the absorption and emission wavelengths. researchgate.net
The tunable fluorescence and high quantum yields of thiazole-based materials make them promising candidates for use in solid-state photonic and optical devices. nih.govrsc.orgnih.gov There is a growing demand for new fluorescent small-molecule dyes for such applications. rsc.orgnih.gov The ability to control the solid-state emission color through crystal engineering is particularly advantageous. nih.gov
Researchers have demonstrated that crystalline blends of symmetrically substituted donor-acceptor-donor thiazolo[5,4-d]thiazole materials can be used for phosphor-converted color-tuning and the generation of white light. nih.govrsc.orgnih.gov This opens up possibilities for their use in solid-state lighting and display technologies. The cost-effectiveness and ease of synthesis of these materials, coupled with a growing understanding of their structure-property relationships, strengthen the case for their adoption in next-generation photonic devices. nih.govrsc.orgnih.gov
Electrochemical Properties and Redox Behavior Investigations
The electrochemical properties of dihydro-1,2-thiazole and related scaffolds are of interest for their potential use in electronic materials and as redox-active components. The thiazole ring can participate in redox reactions, and its behavior can be tuned through chemical modification. For instance, dimers of thiazol-2-ylidenes have been studied as one-electron transfer agents in radical catalysis. acs.org These compounds can act as strong reducing agents, a property that is valuable in certain chemical transformations. acs.org
The redox potentials of these molecules can be measured using techniques like cyclic voltammetry. Studies on dimers of popular thiazol-2-ylidene organocatalysts have revealed a large potential gap between the first and second oxidation events, indicating their capacity to act as efficient one-electron donors. acs.org The stability of the resulting radical cations is also an important consideration for their practical application. acs.org Furthermore, 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which are related structures, readily form stable radical anions, highlighting the ability of these heterocyclic systems to accommodate unpaired electrons. nih.gov
Exploration in Materials Science and Supramolecular Assemblies
In materials science, dihydro-1,2-thiazole derivatives are explored for their ability to form ordered structures through self-assembly. The molecular packing in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.orgiucr.org These interactions can be programmed by modifying the peripheral substituents on the thiazole core, allowing for control over the resulting supramolecular architecture. rsc.org
The formation of well-defined assemblies, such as ribbons, sheets, or three-dimensional networks, has been observed in the crystal structures of various thiazole-containing amides. iucr.org These ordered arrangements are critical for achieving desired material properties, particularly in the context of organic electronics and photonics, where charge transport and energy transfer are highly dependent on molecular organization. rsc.org The ability of alkyl appendages to modulate the structural organization of thiazolo[5,4-d]thiazole-based materials demonstrates the potential for creating a diverse range of solid-state structures with distinct functional properties. rsc.org
Focused Research on 2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole Yields No Specific Data on Crystal Structure
A comprehensive search of scientific literature and chemical databases has revealed no specific experimental data on the crystal engineering and molecular packing of the chemical compound this compound. Consequently, the generation of a detailed article section on this topic, as requested, cannot be fulfilled at this time.
Information available for the aromatic analogue, 2,4,5-trimethylthiazole, and other related dihydro-1,2-thiazole derivatives cannot be substituted, as per the strict adherence to the specified chemical compound outlined in the instructions. The principles of crystal engineering are highly specific to the molecular structure of a compound, and extrapolating data from analogues would be scientifically unsound and speculative.
Therefore, the requested section, "6.4.1. Crystal Engineering and Molecular Packing in Solid-State Materials," which was to include detailed research findings and data tables, cannot be generated due to the lack of available scientific evidence for this compound.
Future Research Directions and Unaddressed Challenges
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the 1,2-thiazole ring, particularly in its dihydro form, is less established than that of its more common 1,3-thiazole isomer. Future research must focus on creating new, efficient, and stereoselective methods to access these compounds.
Current synthetic strategies for related heterocyclic systems often rely on multi-step sequences or harsh reaction conditions. For instance, the synthesis of chiral 4,5-dihydro-1,3-thiazoles (2-thiazolines) can be achieved by treating 2-methyloxazolines or various amino alcohols with phosphorus pentasulfide (P₂S₅) rsc.org. Similarly, various substituted thiazoles are prepared through reactions involving α-haloketones and thioamides, a method known as the Hantzsch synthesis, which can be adapted using modern techniques like microwave irradiation or green solvents. bepls.comyoutube.com
A significant challenge is the regioselective construction of the 1,2-thiazole (isothiazole) skeleton. Research into the synthesis of isothiazoles often involves the cyclization of compounds containing pre-formed S-N bonds or the reaction of enamines with sulfur-based reagents. researchgate.net For a target like 2,4,5-trimethyl-2,5-dihydro-1,2-thiazole, a key hurdle would be the diastereoselective introduction of the methyl groups at the C4 and C5 positions.
Future synthetic strategies could explore:
Catalytic Asymmetric Cyclizations: Developing transition-metal or organocatalytic methods to control the stereochemistry of the newly formed chiral centers.
Domino and Multicomponent Reactions: Designing one-pot procedures that combine several synthetic steps to improve efficiency and reduce waste, a strategy successfully used for other thiazole (B1198619) derivatives. bepls.com
Novel Building Blocks: Investigating new starting materials that can provide facile access to the dihydro-1,2-thiazole core. The use of N-pyrazoline-thioamides to construct complex thiazole systems highlights the potential for innovative precursors. nih.gov
Table 1: Potential Synthetic Approaches for Dihydro-1,2-thiazole Scaffolds
| Approach | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Cyclization of β-Amino Thiols or Derivatives | Reaction of appropriately substituted β-amino thiols or their precursors to form the S-C-N linkage. | Potentially straightforward access to the core structure. | Availability of substituted precursors; control of regioselectivity (1,2- vs. 1,3-isomer). |
| [3+2] Cycloaddition Reactions | Reaction of a three-atom component (e.g., a thiocarbonyl ylide) with a two-atom component (e.g., an imine). | High degree of control over substitution patterns. | Generation and stability of reactive intermediates. |
| Modification of Pre-formed Isothiazoles | Selective reduction of the C4-C5 double bond of a substituted isothiazole (B42339). | Utilizes established isothiazole chemistry. | Control of reduction conditions to avoid over-reduction or ring cleavage. |
| Intramolecular Hetero-Diels-Alder Reactions | Cycloaddition of a diene containing an N=S moiety. | Potentially high stereocontrol. | Synthesis and reactivity of the required N=S dienophiles. |
Exploration of Underexplored Reactivity Profiles and Stereochemical Control
The reactivity of the dihydro-1,2-thiazole ring is a significant unknown. Understanding how this heterocyclic system behaves under various chemical conditions is crucial for its development as a synthetic building block. Research should be directed toward mapping its fundamental reactivity, including its stability, oxidation and reduction behavior, and susceptibility to ring-opening reactions.
For the analogous 4,5-dihydro-1,3-thiazoles, oxidation can lead to either the corresponding thiazole or ring-opened products, depending on the oxidant and substituents. rsc.org For example, oxidation of 2-phenyl-substituted dihydro-1,3-thiazoles with various reagents often yields a mixture of the aromatic thiazole, sulfonic acids, and disulfides. rsc.org Investigating similar transformations for the 1,2-thiazole system could reveal unique reactivity pathways.
Key research questions include:
Oxidation and Reduction: How does the N-S bond influence the oxidation at sulfur (e.g., formation of sulfoxides and sulfones)? What are the products of C=N bond reduction?
Ring-Chain Tautomerism: Does the ring readily open, and under what conditions (e.g., pH, temperature)?
Reactions at Carbon: Can the C-H bonds adjacent to the heteroatoms be functionalized via deprotonation and reaction with electrophiles?
Stereochemical Stability: How stable are the stereocenters at C4 and C5, particularly in a molecule like this compound?
Controlling the stereochemistry in reactions involving the dihydro-1,2-thiazole ring is a major challenge. The development of stereoselective reactions is essential for producing enantiomerically pure compounds for any potential application. Molecular docking studies on related thiazole systems have shown that stereochemistry and substituent positioning are critical for specific molecular interactions, a principle that would undoubtedly apply here. nih.gov
Advancements in Theoretical Modeling and Predictive Capabilities for Dihydro-1,2-thiazoles
Computational chemistry offers a powerful tool to investigate molecules that are challenging to synthesize or study experimentally. For the dihydro-1,2-thiazole class, theoretical modeling can provide fundamental insights into structure, stability, and reactivity, thereby guiding future experimental work.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:
Predict Molecular Geometries: Determine the preferred conformations of the ring and the orientation of substituents. For this compound, this would involve calculating the relative energies of different diastereomers.
Analyze Electronic Structure: Understand the distribution of electrons, the nature of the N-S bond, and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity.
Model Reaction Mechanisms: Calculate transition state energies to predict the feasibility of proposed synthetic routes and reactivity pathways. This has been used to investigate reaction mechanisms for the formation of other thiazole derivatives. researchgate.net
Predict Spectroscopic Properties: Calculate NMR chemical shifts, IR frequencies, and UV-Vis absorption spectra to aid in the characterization of newly synthesized compounds.
Public databases like PubChem provide computed properties for related isomers such as 2,4,4-trimethyl-4,5-dihydro-1,3-thiazole, including predicted collision cross-section values for mass spectrometry analysis, demonstrating the utility of these predictive tools. uni.lu Applying these methods to the 1,2-thiazole system would build a valuable data foundation in advance of successful synthesis.
Innovation in Non-Biological Functional Applications and Smart Materials
While many thiazole derivatives are explored for their biological activity, the unique properties of the dihydro-1,2-thiazole scaffold may lend themselves to non-biological applications in materials science. nih.govnih.gov The presence of a polarizable sulfur atom and a rigid heterocyclic structure are features often found in functional organic materials.
Future research could investigate the potential of these compounds in:
Organic Electronics: Thiazole-containing molecules have been studied as components of organic light-emitting diodes (OLEDs) and fluorescent dyes. researchgate.net The electronic properties of the dihydro-1,2-thiazole ring could be tuned by substitution to create novel semiconductors or chromophores.
Smart Polymers: Incorporating the dihydro-1,2-thiazole unit into a polymer backbone could impart specific properties. For instance, the ring's potential to undergo reversible ring-opening or redox reactions could be exploited to create stimuli-responsive materials that change their properties (e.g., color, conductivity) in response to light, heat, or chemical input.
Molecular Switches: The potential for conformational or electronic state changes in the dihydro-1,2-thiazole ring could be harnessed to design molecular-level switches.
Ligands for Catalysis: The nitrogen and sulfur atoms could act as a bidentate ligand, coordinating to metal centers to form catalysts for various organic transformations.
Innovation in this area requires a synergistic approach, combining synthetic chemistry to create a library of derivatives with materials science and photophysical studies to characterize their functional properties.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,4,5-Trimethyl-2,5-dihydro-1,2-thiazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature and time. For example, a related thiazole derivative was synthesized via 18-hour reflux in DMSO, followed by distillation under reduced pressure and crystallization (water-ethanol), yielding 65% product . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time. Lower temperatures (e.g., 40°C) are viable for thermally sensitive intermediates, as seen in analogous imidazole syntheses .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Key techniques include:
- NMR/IR Spectroscopy : Identifies functional groups (e.g., thiazole ring vibrations at ~650–750 cm⁻¹ in IR) and substituent positions (e.g., methyl group splitting patterns in ¹H NMR) .
- Melting Point Analysis : Validates purity (e.g., m.p. 141–143°C for a structurally related compound) .
- LogP/PSA Calculations : Predicts solubility and bioavailability (e.g., LogP 0.58 and PSA 37.66 Ų for 2-methyl-4,5-dihydro-1,3-thiazole derivatives) .
Q. What functional groups in this compound influence its reactivity?
- Methodological Answer : The thiazole ring’s sulfur and nitrogen atoms enable nucleophilic/electrophilic reactions. Methyl groups at positions 2, 4, and 5 sterically hinder certain reactions but stabilize intermediates via hyperconjugation. For example, analogous compounds undergo cyclization with electrophiles (e.g., phosphorylated α-hydroxyallenes reacting via 5-endo-trig pathways) .
Advanced Research Questions
Q. How do substituents on the thiazole ring alter reaction mechanisms in complex syntheses?
- Methodological Answer : Substituents dictate regioselectivity and transition-state stability. For instance, electron-withdrawing groups (e.g., trifluoromethyl in imidazole derivatives) slow electrophilic substitution, while electron-donating methyl groups enhance ring stability. Mechanistic studies (e.g., Scheme 5 in ) show that neighboring group participation (e.g., phosphonate groups) can redirect reaction pathways, favoring cyclization over linear adducts.
Q. How can spectral data resolve contradictions in reported reaction outcomes for thiazole derivatives?
- Methodological Answer : Discrepancies in yields or by-products often arise from unoptimized conditions. Cross-referencing ¹³C NMR data can confirm regiochemistry (e.g., distinguishing 2,4,5-trimethyl from 3,4,5-isomers). For example, IR absorption bands at ~1600 cm⁻¹ (C=N stretching) and ¹H NMR coupling constants (J = 3–5 Hz for dihydrothiazole protons) provide diagnostic markers .
Q. What computational methods validate the proposed reaction mechanisms for thiazole-based cyclizations?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and activation energies. For phosphorylated α-hydroxyallenes, DFT aligns with experimental observations of 5-endo-trig cyclization dominance over 4-exo-trig pathways, explaining product ratios (e.g., 1:2 oxaphosphole-to-phosphine oxide mixtures) .
Q. How does the steric and electronic profile of this compound impact its bioactivity?
- Methodological Answer : Methyl groups enhance lipophilicity (LogP ~0.58) and membrane permeability, while the thiazole ring’s planar structure facilitates π-π interactions with biological targets. Structure-activity relationship (SAR) studies on analogous triazole-thiadiazole hybrids suggest that electron-rich substituents improve antimicrobial activity by modulating target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
